
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Applications
Researchers have synthesized a series of functionalized amino acid derivatives, including N-substituted compounds that exhibit promising cytotoxicity against human cancer cell lines. These derivatives, which could potentially include N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide or structurally similar compounds, highlight the application of such compounds in designing new anticancer agents. For instance, specific compounds demonstrated interesting cytotoxicity in ovarian and oral cancers, underscoring their potential as lead compounds for anticancer drug development (Kumar et al., 2009).
Structural Analysis
The crystal structure analysis of compounds structurally related to this compound reveals insights into their molecular configuration, which is crucial for understanding their biological activity. Such studies provide a foundation for the development of new pharmaceuticals by elucidating the relationship between structure and function (Kolev et al., 1995).
Fluorescence and Binding Studies
The synthesis of novel derivatives and their interaction with proteins like bovine serum albumin (BSA) have been studied, shedding light on the potential biomedical applications of these compounds. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).
Inhibition of Mitosis in Plant Cells
A series of N-substituted benzamide compounds, including those that may be structurally similar to this compound, have been identified as powerful inhibitors of mitosis in plant cells. This finding has implications for the development of new herbicides and plant growth regulators (Merlin et al., 1987).
Electrochromic Material Development
Research into high-performance electrochromic materials for use in devices indicates the versatility of N-substituted compounds in applications beyond pharmaceuticals. Such materials can switch color in response to electrical stimulation, opening up applications in smart windows and displays (Li et al., 2021).
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2,3)14(18)11-12-17-15(19)10-9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSSISROICLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
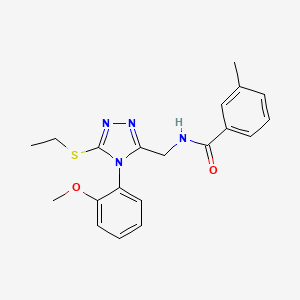

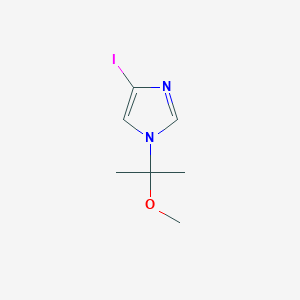
![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)

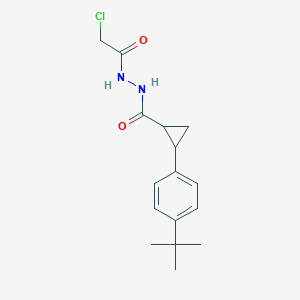
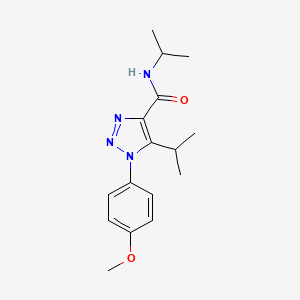
![N-isopropyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)
![Tert-butyl N-[2-(2-methoxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2474624.png)
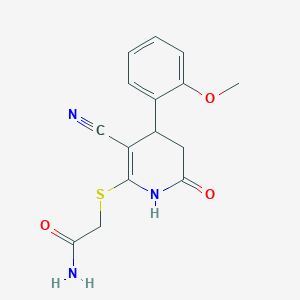
![2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2474628.png)
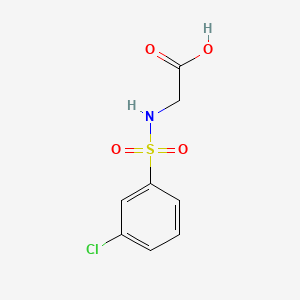
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2474633.png)
